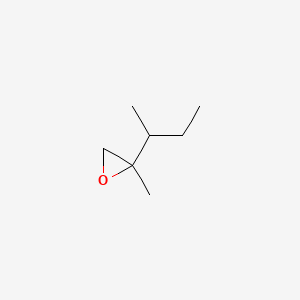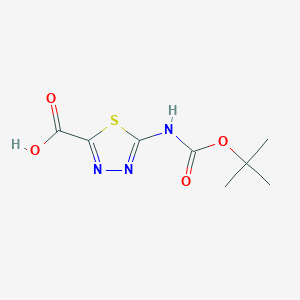
Methyl 2-(piperidin-4-yl)oxolane-3-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(piperidin-4-yl)oxolane-3-carboxylate hydrochloride is a chemical compound with the molecular formula C11H19NO3·HCl It is a hydrochloride salt form of methyl 2-(piperidin-4-yl)oxolane-3-carboxylate, which is a derivative of piperidine and oxolane
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(piperidin-4-yl)oxolane-3-carboxylate hydrochloride typically involves the following steps:
Formation of the Piperidine Derivative: The piperidine ring is functionalized to introduce the necessary substituents. This can be achieved through various organic reactions, such as alkylation or acylation.
Oxolane Ring Formation: The oxolane ring is formed through cyclization reactions. This step often involves the use of reagents like diols and acids under specific conditions to achieve the desired ring structure.
Esterification: The carboxylate group is esterified using methanol and an acid catalyst to form the methyl ester.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
Methyl 2-(piperidin-4-yl)oxolane-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
Methyl 2-(piperidin-4-yl)oxolane-3-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of methyl 2-(piperidin-4-yl)oxolane-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- Methyl 2-(piperidin-4-yl)acetate hydrochloride
- 2-(Piperidin-1-yl)ethyl 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylate hydrochloride
Uniqueness
Methyl 2-(piperidin-4-yl)oxolane-3-carboxylate hydrochloride is unique due to its specific combination of the piperidine and oxolane rings, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
C11H20ClNO3 |
|---|---|
分子量 |
249.73 g/mol |
IUPAC名 |
methyl 2-piperidin-4-yloxolane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H19NO3.ClH/c1-14-11(13)9-4-7-15-10(9)8-2-5-12-6-3-8;/h8-10,12H,2-7H2,1H3;1H |
InChIキー |
OBUIHNJTMFMKOT-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CCOC1C2CCNCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{1-methyl-5-[(4-methylpiperazin-1-yl)methyl]-1H-pyrazol-4-yl}methanaminehydrochloride](/img/structure/B13528632.png)
![2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]anilinehydrochloride,cis](/img/structure/B13528646.png)
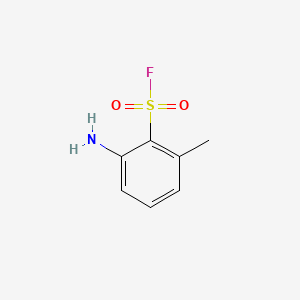
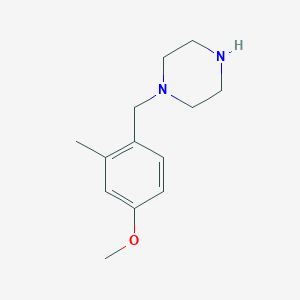
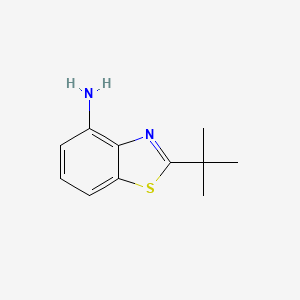
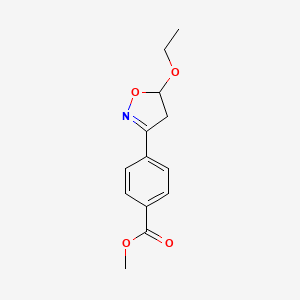
![1-{[(2R,6S)-2,6-dimethyloxan-4-yl]methyl}cyclopropane-1-sulfonyl chloride](/img/structure/B13528668.png)
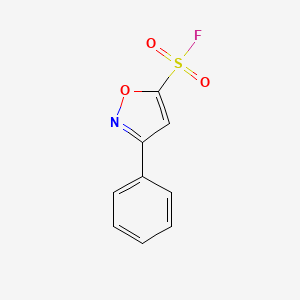

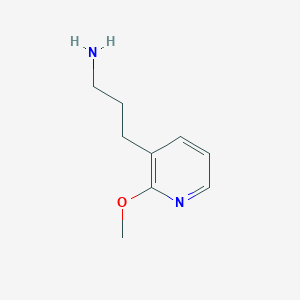
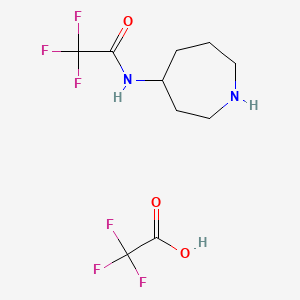
![1,2,5-Triazaspiro[2.5]oct-1-ene](/img/structure/B13528692.png)
